Stannane, tributyl(4-nitrophenyl)-
Description
Tributyl(4-nitrophenyl)stannane (CAS RN: 79048-32-1) is an organotin compound with the molecular formula C₁₈H₃₁NO₂Sn and an average molecular mass of 412.162 g/mol . Its structure comprises a tributyltin group bonded to a 4-nitrophenyl moiety, where the nitro (-NO₂) group at the para position confers strong electron-withdrawing properties. This compound is primarily utilized in Stille cross-coupling reactions to synthesize complex aromatic systems, such as organometallic platinum complexes (e.g., TPAPt(PBu₃)₂Cl derivatives) . Its nitro group enhances reactivity in coupling reactions by polarizing the aryl-tin bond, facilitating transmetallation with transition metal catalysts.
Properties
Molecular Formula |
C18H31NO2Sn |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tributyl-(4-nitrophenyl)stannane |
InChI |
InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
InChI Key |
SGYDQFRDDMXSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and applications of tributyl(4-nitrophenyl)stannane are influenced by its substituent. Below is a comparative analysis with structurally analogous tributylstannanes:
Table 1: Structural and Functional Comparison of Tributylstannane Derivatives
Key Research Findings
Electronic Effects :
- The 4-nitrophenyl group’s strong electron-withdrawing nature facilitates coupling with electron-deficient partners. For example, tributyl(4-nitrophenyl)stannane achieved 45% yield in platinum complex synthesis, outperforming methoxy-substituted analogs .
- In contrast, 4-methoxyphenyl derivatives exhibit slower coupling due to electron donation, which stabilizes the aryl-tin bond .
Steric and Solubility Considerations :
- Thiophene-based stannanes (e.g., tributyl(4-octylthiophen-2-yl)stannane) are preferred in organic electronics due to their extended π-conjugation and alkyl side chains, which enhance solubility in organic solvents .
- 2-Nitrophenyl substitution introduces steric hindrance, reducing reactivity compared to the para isomer .
Environmental and Safety Profiles: Organotin compounds, including tributyl(4-nitrophenyl)stannane, are listed under the OSPAR Convention for their environmental toxicity, particularly to marine organisms . The nitro group may exacerbate persistence in ecosystems.
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